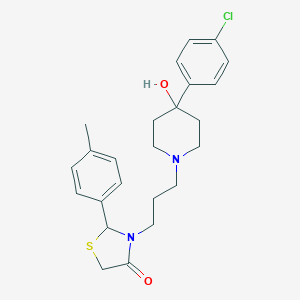
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone in lab experiments is its neuroprotective effects. It can be used to study the underlying mechanisms of neurodegenerative diseases and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Direcciones Futuras
There are several future directions for the study of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems and potential use in the treatment of other neurological disorders. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
Métodos De Síntesis
The synthesis of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone involves the reaction of 4-(4-Chlorophenyl)-4-hydroxy-1-piperidinepropanol with 4-methylbenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product.
Aplicaciones Científicas De Investigación
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
182188-92-7 |
|---|---|
Nombre del producto |
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone |
Fórmula molecular |
C24H29ClN2O2S |
Peso molecular |
445 g/mol |
Nombre IUPAC |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29ClN2O2S/c1-18-3-5-19(6-4-18)23-27(22(28)17-30-23)14-2-13-26-15-11-24(29,12-16-26)20-7-9-21(25)10-8-20/h3-10,23,29H,2,11-17H2,1H3 |
Clave InChI |
AHRPIRMUYVNIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
SMILES canónico |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Sinónimos |
3-[3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]propyl]-2-(4-methylphen yl)thiazolidin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




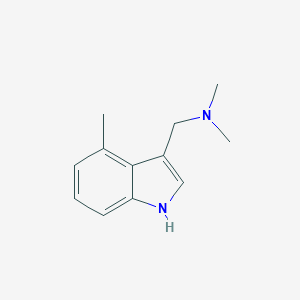
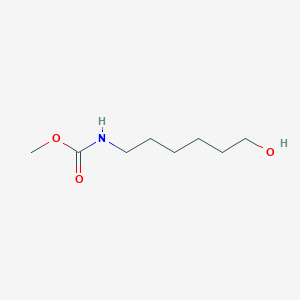

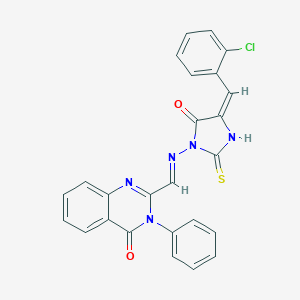


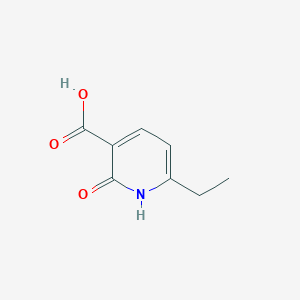

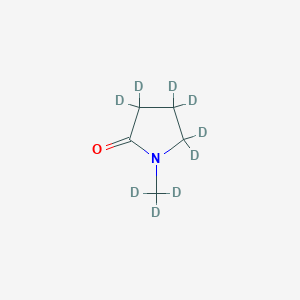
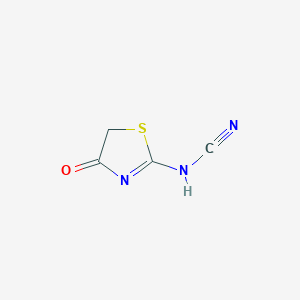
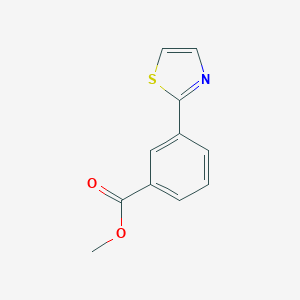
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)